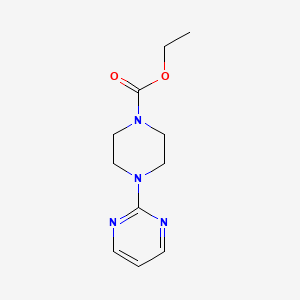

Ethyl 4-(pyrimidin-2-yl)piperazine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-(pyrimidin-2-yl)piperazine-1-carboxylate is an organic compound . It belongs to the class of organic compounds known as piperidinecarboxylic acids, which are compounds containing a piperidine ring bearing a carboxylic acid group .

Synthesis Analysis

The synthesis of similar compounds involves a series of reactions. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another example is the synthesis of new 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives via a nucleophilic substitution reaction .Molecular Structure Analysis

The molecular formula of this compound is C12H17N3O2 . The molecular weight is 235.28 g/mol .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a Diels–Alder reaction between key intermediates led to the formation of the correspondent compound, which was then converted to the carboxylic acid intermediate by reaction with hydrogen at room temperature .Scientific Research Applications

Anticancer Activity

A study synthesized 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, evaluating their antiproliferative effects against several human cancer cell lines. Compounds from this series, particularly 6d, 6e, and 6i, showed significant activity, suggesting potential as anticancer agents (Mallesha et al., 2012).

Antihypertensive Agents

Another research synthesized 1,2,4-triazolol[1,5-alpha]pyrimidines with piperazine moieties as potential antihypertensive agents. Some compounds in this study demonstrated promising activity, indicating their potential in treating hypertension (Bayomi et al., 1999).

Hypoglycemic Agents

Novel N-(pyrimidin-4-yl)thiazol-2-amine derivatives were synthesized and evaluated as glucokinase activators. One compound emerged as a potent dual-acting hypoglycemic agent, activating both GK and PPARγ, and significantly reducing glucose levels in normal mice (Song et al., 2011).

Antimicrobial Activity

The synthesis of 2-methyl-3-(2-(piperazin-1-yl)ethyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one derivatives as antimicrobial agents revealed that certain compounds exhibited potent inhibitory activity against both Gram-positive and Gram-negative bacteria (Krishnamurthy et al., 2011).

Antioxidant Activity

Analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide with free radical scavenger and chelating groups were synthesized and evaluated for their potential in treating age-related diseases. These compounds showed promise as multifunctional antioxidants, with potential applications in preventing cataract, age-related macular degeneration, and Alzheimer's dementia (Jin et al., 2010).

Mechanism of Action

Target of Action

Compounds with a similar piperazine moiety have been found to interact with various targets, including kinases and receptor modulators

Mode of Action

It’s known that piperazine-containing compounds can bind to their targets in a kinase-inactive conformation . This suggests that the compound may inhibit the activity of its target proteins, leading to downstream effects.

Biochemical Pathways

Piperazine-containing compounds have been found to impact various biochemical pathways, depending on their specific targets

Pharmacokinetics

The piperazine moiety is often used to optimize the pharmacokinetic properties of drugs, suggesting that this compound may have favorable adme properties .

Result of Action

Based on the known effects of similar compounds, it may inhibit the activity of its target proteins, leading to downstream cellular effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .

Properties

IUPAC Name |

ethyl 4-pyrimidin-2-ylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O2/c1-2-17-11(16)15-8-6-14(7-9-15)10-12-4-3-5-13-10/h3-5H,2,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXNBCBKGSZGMFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pentyl 2-methyl-5-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B2851465.png)

![8-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2851467.png)

![2-[3'-(3,4-Dimethylphenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]acetamide](/img/structure/B2851469.png)

![N-(3-chlorophenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2851476.png)

![Methyl 2'-amino-1-isobutyl-7'-methyl-2,5'-dioxo-6'-((tetrahydrofuran-2-yl)methyl)-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2851479.png)

![{[1,3]Thiazolo[4,5-c]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B2851484.png)